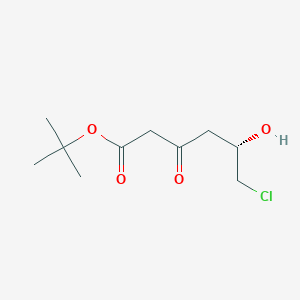

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

Description

Propriétés

IUPAC Name |

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427414 | |

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154026-92-3 | |

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

Catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to its dihydroxy derivative is achieved using Ru[(R)-TolBINAP]Cl₂ or derivatives under high-pressure H₂. The reaction occurs in ethanol at 40–60°C for 4–7 hours, with hydrogen pressures of 3–5 MPa. The Ru catalyst induces asymmetric hydrogenation, reducing the ketone group at the C3 position while preserving the hydroxyl group at C5.

Optimization and Yield Enhancement

-

Catalyst Loading : A molar ratio of 1:0.0003–0.0005 (substrate:catalyst) minimizes costs while maintaining >95% conversion.

-

Solvent Selection : Ethanol outperforms methanol, isopropanol, and tetrahydrofuran (THF) in reducing side reactions, achieving 98% yield.

-

Workup Protocol : Post-reaction, the mixture is concentrated, extracted with ethyl acetate, and washed with saturated brine to isolate the product with 99.5% purity.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 40–60°C | 98 | 99.5 |

| H₂ Pressure | 3–5 MPa | 97 | 99.2 |

| Reaction Time | 4–7 hours | 96 | 98.8 |

Biocatalytic Reduction Using Carbonyl Reductase and Glucose Dehydrogenase

Enzyme System and Cofactor Regeneration

A recombinant Escherichia coli strain co-expressing carbonyl reductase R9M and glucose dehydrogenase (GDH) enables NADPH-dependent reduction of the 3-oxo group. GDH regenerates NADPH via glucose oxidation, eliminating the need for exogenous cofactors.

Substrate Tolerance and Productivity

-

Substrate Concentration : Fed-batch strategies allow 400 g/L substrate loading, achieving 98.5% yield in 12 hours.

-

Enantioselectivity : The system produces (3R,5S)-6-chloro-3,5-dihydroxyhexanoate with >99% e.e., critical for statin synthesis.

-

Space-Time Yield : 1,182.3 g L⁻¹ day⁻¹, the highest reported for this intermediate.

Table 2: Biocatalytic Process Metrics

| Metric | Value |

|---|---|

| Conversion Rate | 98.8% |

| Enantiomeric Excess | >99.0% |

| Volumetric Productivity | 1,182.3 g L⁻¹ day⁻¹ |

Sodium Borohydride Reduction in Aqueous Micellar Media

Micellar Aggregation and Stereochemical Control

Sodium borohydride reduces the 3-oxo group in this compound within aqueous micelles formed by surfactants. This method achieves 80% diastereomeric excess (d.e.) at 0–5°C, avoiding cryogenic conditions.

Solvent and Surfactant Optimization

-

Surfactant Choice : Nonionic surfactants (e.g., Tween 80) stabilize the micelles, enhancing reagent solubility.

-

Temperature Control : Reactions at 0–5°C suppress epimerization, improving d.e. from 75% to 80%.

-

Workup : Acidic workup with HCl followed by crystallization from n-heptane yields 92% pure product.

Enzymatic Asymmetric Reduction via Microbial Catalysts

Microbial Strains and Reaction Engineering

Saccharomyces cerevisiae and Rhodotorula rubra strains catalyze asymmetric reduction of the 3-oxo group using intracellular dehydrogenases. R. rubra achieves 90% e.e. in 24 hours at pH 7.0.

Process Scalability and Cost

-

Cell Immobilization : Alginate-encapsulated cells enable five reuse cycles, reducing biocatalyst costs by 40%.

-

Substrate Feeding : Continuous glucose feeding maintains NADH levels, sustaining reaction rates over 48 hours.

Comparative Analysis and Industrial Applicability

Cost-Benefit Evaluation

-

Catalytic Hydrogenation : High catalyst costs ($120/g Ru) limit use to small-scale API production.

-

Biocatalytic Reduction : Lower operational costs ($0.50/g product) and high yields favor large-scale applications.

-

Micellar Reduction : Eco-friendly but requires extensive purification, increasing overall costs by 15% .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxy group in tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can undergo oxidation to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: NaBH₄, LiAlH₄

Substitution: Nucleophiles like NH₃, RSH

Major Products:

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of substituted derivatives

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biochemical Studies: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine:

Drug Development:

Industry:

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, influencing the compound’s reactivity and binding affinity. The ester functionality allows for hydrolysis under physiological conditions, releasing the active components.

Comparaison Avec Des Composés Similaires

Physicochemical Properties :

- Appearance : Pale yellow to brown hygroscopic oil .

- Storage : Stable at -20°C under inert atmosphere .

- Applications : Key precursor for HMG-CoA reductase inhibitors and marine natural products like (–)-callystatin .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related tert-butyl esters differing in substituents, stereochemistry, or oxidation states (Table 1).

Table 1: Comparison of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate with Analogues

Enantioselectivity and Catalytic Efficiency

- Main Compound : Engineered ADH mutants (e.g., Lactobacillus kefir ADH-D150I) achieve >99% enantiomeric excess (ee) and a threefold increase in kcat compared to wild-type enzymes . Specific activity of reductases for this compound can reach 15,750 U/g dry cell weight .

- Dihydroxy Derivative : Produced via asymmetric reduction of the main compound using carbonyl reductases (e.g., Lentilactobacillus parabuchneri), requiring additional NADPH regeneration steps .

- Racemic Impurity: Synthesized via non-enzymatic routes, leading to lower ee (<50%) and complicating purification .

Process Optimization

- Bioreactor Design: Multiphase bioreactors enhance the solubility of hydrophobic substrates like tert-butyl 6-chloro-3,5-dioxohexanoate, achieving 90% conversion to the main compound .

- Impurity Control: Chromatographic methods (e.g., FS-Cyclodextrin columns) are critical for separating enantiomers like (R)-6-chloro-5-hydroxy-3-oxohexanoate, which are pharmacologically inactive .

Research Findings and Industrial Relevance

- Enzyme Engineering: Mutant ADHs with hydrophobic pockets (e.g., seq5-D150I) improve substrate binding and turnover, reducing production costs .

- Scale-Up Challenges : Substrate degradation in aqueous systems necessitates biphasic reactors, combining organic solvents (e.g., methyl tert-butyl ether) with pH-controlled aqueous phases .

- Market Availability: The compound is commercially sold (e.g., Santa Cruz Biotechnology, 50 mg for $250) for R&D .

Activité Biologique

Overview

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a chiral organic compound that plays a significant role as an intermediate in the synthesis of statins, a class of drugs primarily used to lower cholesterol levels in the blood. Its unique structure, characterized by a tert-butyl group, a hydroxyl group, and a ketone functionality, makes it essential in pharmaceutical applications, particularly in the inhibition of HMG-CoA reductase, an enzyme critical for cholesterol biosynthesis.

- Chemical Formula : C₁₄H₁₉ClO₃

- Molecular Weight : 287 g/mol

- CAS Number : 154026-92-3

The biological activity of this compound primarily involves its interaction with enzymes related to cholesterol metabolism. The compound's specific stereochemistry allows it to effectively fit into the active sites of these enzymes, influencing their activity and leading to reduced cholesterol synthesis. This mechanism is crucial for the therapeutic efficacy of statins, which are derived from this compound.

Synthetic Routes

The compound can be synthesized through various methods, including:

- Esterification : The reaction between 6-chloro-5-hydroxy-3-oxohexanoic acid and tert-butyl alcohol under acidic conditions.

- Enzymatic Reduction : Utilizing alcohol dehydrogenases from Lactobacillus species to achieve asymmetric reduction of precursors.

Role in Statin Synthesis

As an intermediate in statin production, this compound is pivotal for synthesizing drugs like atorvastatin and rosuvastatin. These drugs are known for their ability to lower low-density lipoprotein (LDL) cholesterol levels effectively.

Case Studies

- Statin Development : Research indicates that modifications to the structure of this compound can lead to new statin derivatives with improved efficacy and fewer side effects. A study highlighted the use of this compound in developing novel statins that target HMG-CoA reductase more selectively, enhancing therapeutic outcomes .

- Enzymatic Activity : A study demonstrated that a tetrad mutant alcohol dehydrogenase showed significantly improved efficiency in catalyzing the reduction of tert-butyl 6-chloro-3,5-dioxohexanoate to the desired chiral product, indicating potential for biocatalytic applications in pharmaceutical synthesis .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Role in Synthesis | Unique Features |

|---|---|---|

| This compound | Intermediate for statins | Chiral center at C5; presence of chloro and hydroxy groups |

| tert-butyl (5S)-6-cyano-5-hydroxy-3-oxohexanoate | Precursor for other pharmaceuticals | Contains a cyano group instead of chloro |

| tert-butyl (5S)-6-hydroxy-3-oxooctanoate | Potential statin analog | Longer carbon chain; different biological activity |

Q & A

(Basic) What are the primary synthetic routes for tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate?

The compound is synthesized via two main routes:

Enzymatic Reduction : Using alcohol dehydrogenase from Lactobacillus brevis (LBADH) to enantioselectively reduce tert-butyl 6-chloro-3,5-dioxohexanoate (CDHE) to the (S)-enantiomer with >99.5% ee . This method employs NADPH cofactor regeneration and multiphase bioreactors to address substrate hydrophobicity .

Blaise Reaction : In situ zinc activation via organic acid catalysis enables the transformation of (S)-4-chloro-3-trimethylsilyloxybutyronitrile into the target compound, critical for statin intermediate synthesis .

(Basic) How is enantiomeric excess (ee) validated for this compound?

Enantiopurity is determined via gas chromatography (GC) after derivatization:

- Derivatization : NaBH₄ reduces the ketone group in CDHE, followed by acetic acid quenching.

- GC Analysis : A chiral FS-Cyclodextrin β1/P 50 m column separates enantiomers, with retention times calibrated against standards .

(Advanced) What are the key challenges in scaling enzymatic synthesis, and how are they mitigated?

Challenges include:

- Substrate Instability : CDHE degrades irreversibly in aqueous media. Mitigation involves biphasic systems (e.g., di-isopropyl ether/water) to minimize hydrolysis .

- Cofactor Cost : NADPH regeneration is optimized using formate dehydrogenase (FDH) to reduce molar cofactor requirements .

- Enzyme Retention : Membrane bioreactors retain LBADH, improving catalyst reuse and reducing enzyme consumption .

(Advanced) How can computational methods enhance synthesis efficiency?

In silico analysis identifies optimal signal peptides for secreting recombinant alcohol dehydrogenases (ADHs) in E. coli. For example, the LKADH enzyme variant improves NADPH utilization and catalytic efficiency in fed-batch systems . Molecular dynamics simulations further guide enzyme engineering for stability in non-aqueous phases .

(Basic) What are the compound’s applications in pharmaceutical research?

- Statin Synthesis : Key intermediate for atorvastatin side-chain synthesis via enzymatic reduction .

- Natural Products : Used in (–)-callystatin and semi-vioxanthin synthesis, showcasing anti-cancer and cytotoxic activities .

(Advanced) How do reaction kinetics influence enzymatic efficiency?

Kinetic studies reveal:

- Substrate Inhibition : High CDHE concentrations reduce LBADH activity, requiring fed-batch substrate addition .

- Temperature Dependence : Activation energy (Eₐ) for LBADH-catalyzed reduction is 45 kJ/mol, with optimal activity at 30°C .

- pH Sensitivity : Activity drops below pH 6.5 due to enzyme denaturation, necessitating buffered systems .

(Basic) What are the recommended storage conditions?

Store at –20°C under inert gas (e.g., N₂ or Ar) to prevent hydrolysis and oxidation. The compound is hygroscopic and degrades rapidly at room temperature .

(Advanced) How is diastereomeric excess (de) optimized in downstream reactions?

After enzymatic reduction, syn-(3R,5S)-3,5-dihydroxyhexanoate is formed with 93% de. Recrystallization from ethanol/water increases de to >99% by removing minor diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.